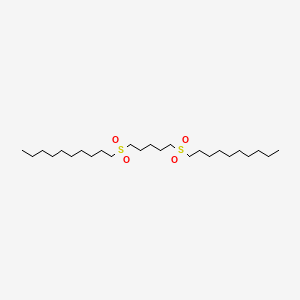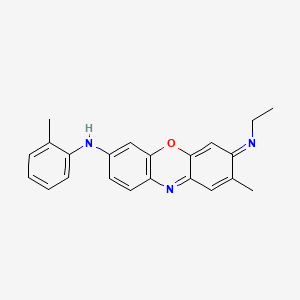
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine is a complex organic compound that belongs to the class of phenoxazines Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction of amines and aryl halides . This reaction is carried out using 1 mol% PdCl2(P(o-Tolyl)3)2 with the addition of aryl bromides and N,N-diethylamino-tributyltin in toluene solvent heated at 100°C for three hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives with additional hydrogen atoms.
Applications De Recherche Scientifique
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(o-tolyl)phosphine: An organophosphorus compound with similar structural features.
Phenoxazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
71566-76-2 |
|---|---|
Formule moléculaire |
C22H21N3O |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
7-ethylimino-8-methyl-N-(2-methylphenyl)phenoxazin-3-amine |
InChI |
InChI=1S/C22H21N3O/c1-4-23-19-13-22-20(11-15(19)3)25-18-10-9-16(12-21(18)26-22)24-17-8-6-5-7-14(17)2/h5-13,24H,4H2,1-3H3 |
Clé InChI |
AVGOJIBLEFBGQT-UHFFFAOYSA-N |
SMILES canonique |
CCN=C1C=C2C(=NC3=C(O2)C=C(C=C3)NC4=CC=CC=C4C)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


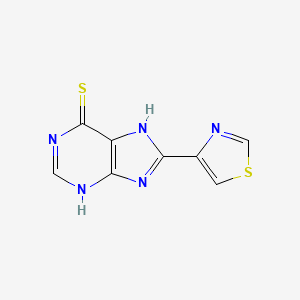
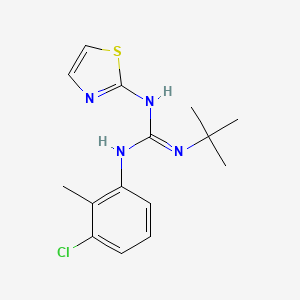

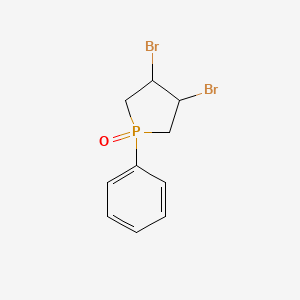
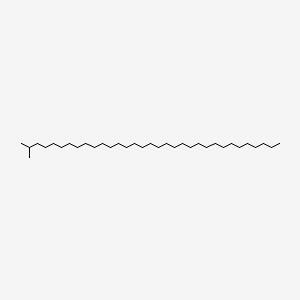

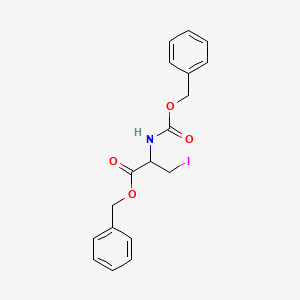
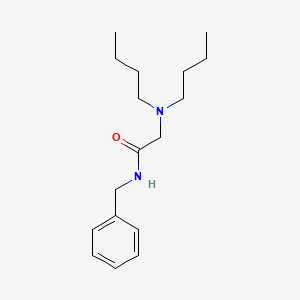

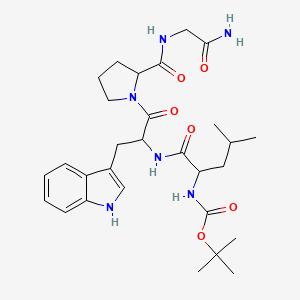

![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)

